molecular formula C12H18O4S B14577969 Acetic acid--2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) CAS No. 61174-02-5

Acetic acid--2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1)

Cat. No.: B14577969
CAS No.: 61174-02-5
M. Wt: 258.34 g/mol
InChI Key: FWOIXMJRLSOJLJ-UHFFFAOYSA-N
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Description

Acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) is an organic compound that features both an acetic acid moiety and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) typically involves the reaction of 2-ethoxyethanol with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid–2-(phenylsulfanyl)ethan-1-ol: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    2-ethoxyethanol: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactions.

    Phenylsulfanyl chloride: A precursor in the synthesis of acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1).

Uniqueness

Acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) is unique due to the presence of both the acetic acid and phenylsulfanyl moieties, which confer distinct chemical and biological properties

Properties

CAS No.

61174-02-5

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

acetic acid;2-ethoxy-1-phenylsulfanylethanol

InChI

InChI=1S/C10H14O2S.C2H4O2/c1-2-12-8-10(11)13-9-6-4-3-5-7-9;1-2(3)4/h3-7,10-11H,2,8H2,1H3;1H3,(H,3,4)

InChI Key

FWOIXMJRLSOJLJ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(O)SC1=CC=CC=C1.CC(=O)O

Origin of Product

United States

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